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Compound Name:
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In-Depth Technical Guide: 2,4-Dimethyloxazole-
5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2,4-Dimethyloxazole-5-carbaldehyde (CAS No: 69062-86-8), a heterocyclic
aldehyde with potential applications in organic synthesis and medicinal chemistry. This
document consolidates available data on its molecular identifiers, predicted physical and
spectroscopic properties, and discusses plausible synthetic strategies and chemical reactivity.
Due to a lack of experimentally determined data in publicly accessible literature, much of the
information presented herein is based on theoretical predictions and analysis of related oxazole
structures. This guide aims to serve as a foundational resource for researchers interested in
the evaluation and utilization of this compound.

Compound Identification

A clear identification of 2,4-Dimethyloxazole-5-carbaldehyde is crucial for accurate research
and communication. The primary identifiers for this compound are summarized in the table
below.
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Identifier Value

IUPAC Name 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1]

CAS Number 69062-86-8[1][2]

Molecular Formula CeH7NO2[1][2]

Molecular Weight 125.13 g/mol [2]

Canonical SMILES CC1=C(C=0)OC(=N1)C

nChi INChl=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-
4/h3H,1-2H3

InChlKey OPTYBWVHZBYRGJ-UHFFFAOYSA-N

Physical Properties (Predicted)

Experimental data for the physical properties of 2,4-Dimethyloxazole-5-carbaldehyde are not
readily available in the surveyed literature. The following table summarizes predicted values
based on its chemical structure and computational models.

Property Predicted Value Notes
) ) ) Expected to be a low-melting
Melting Point Not available )
solid.

Boiling Point Not available
Density Not available

N Soluble in common organic Expected to have limited
Solubility -

solvents solubility in water.

XlogP 0.9 A measure of lipophilicity.

Chemical Reactivity and Stability

The chemical behavior of 2,4-Dimethyloxazole-5-carbaldehyde is primarily dictated by the
aldehyde functional group and the substituted oxazole ring.
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o Aldehyde Group Reactivity: The aldehyde moiety is susceptible to a range of chemical
transformations, including:

o Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2,4-
dimethyloxazole-5-carboxylic acid.

o Reduction: Can be reduced to the corresponding primary alcohol, (2,4-dimethyloxazol-5-
yl)methanol.

o Nucleophilic Addition: The electrophilic carbonyl carbon can undergo addition reactions
with various nucleophiles, such as Grignard reagents and organolithium compounds.

o Condensation Reactions: Can participate in condensation reactions with amines to form
Schiff bases (imines) and with other active methylene compounds.

e Oxazole Ring Chemistry: The 2,4-disubstituted oxazole ring is an electron-rich aromatic
system.

o Electrophilic Aromatic Substitution: The ring can undergo electrophilic substitution,
although the electron-withdrawing nature of the aldehyde at the 5-position will influence
the regioselectivity of such reactions.

o Stability: The oxazole ring is generally stable under neutral and mildly acidic or basic
conditions. However, harsh conditions can lead to ring-opening.

Plausible Synthetic Methodologies (Theoretical)

While a specific, detailed experimental protocol for the synthesis of 2,4-Dimethyloxazole-5-
carbaldehyde has not been found in the literature, established methods for the synthesis of
substituted oxazoles can be adapted.

Formylation of 2,4-Dimethyloxazole

One of the most direct theoretical routes involves the formylation of a pre-formed 2,4-
dimethyloxazole ring. This could potentially be achieved through a Vilsmeier-Haack type
reaction or through metallation followed by quenching with a formylating agent.

Logical Workflow for Synthesis via Formylation:
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2,4-Dimethyloxazole Strong Base (€.g., n-Bull) g | ion | Formylation |—9> 2,4-Dimethyloxazole-5-carbaldehyde

Click to download full resolution via product page

Caption: Theoretical synthesis via metallation and formylation.

Cyclization Strategies

Several classic organic reactions could potentially be adapted to construct the substituted
oxazole ring with the desired aldehyde functionality. These include modifications of the
Robinson-Gabriel synthesis, the Fischer oxazole synthesis, or the van Leusen reaction.[1][3]
However, these would likely require multi-step sequences and carefully chosen starting
materials.

Spectroscopic Properties (Predicted)

Experimentally obtained spectroscopic data for 2,4-Dimethyloxazole-5-carbaldehyde is not
available. The following are predicted spectroscopic characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 'HNMR:

o Asinglet for the aldehydic proton (CHO) is expected in the downfield region (& 9-10 ppm).

o Two distinct singlets for the two methyl groups (CHs) at positions 2 and 4 of the oxazole
ring are anticipated in the upfield region (& 2-3 ppm).

e 13C NMR:
o A signal for the carbonyl carbon of the aldehyde is expected around & 180-190 ppm.

o Signals for the C2, C4, and C5 carbons of the oxazole ring.
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o Signals for the two methyl group carbons.

Infrared (IR) Spectroscopy

Functional Group Predicted Absorption Range (cm™?)
C=0 Stretch (Aldehyde) 1680 - 1710
C=N Stretch (Oxazole) 1550 - 1650
C=C Stretch (Oxazole) 1450 - 1550
C-H Stretch (Methyl) 2850 - 3000

Mass Spectrometry (MS)

e Molecular lon (M*): The mass spectrum is expected to show a molecular ion peak at an m/z
of 125.

e Fragmentation: Common fragmentation patterns would likely involve the loss of the formyl
group (CHO, 29 amu) or a hydrogen radical from the aldehyde.

Experimental Protocols (General)

While specific protocols for 2,4-Dimethyloxazole-5-carbaldehyde are unavailable, the
following provides a general framework for the synthesis and characterization of similar
heterocyclic aldehydes.

General Synthetic Procedure (Hypothetical)

Reaction Setup Workflow:

Click to download full resolution via product page

Caption: General workflow for small-scale organic synthesis.
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e Reaction: A solution of the starting material (e.g., 2,4-dimethyloxazole) in an appropriate
anhydrous solvent (e.g., THF, diethyl ether) would be cooled under an inert atmosphere
(e.g., nitrogen, argon). The formylating agent or its precursor would be added dropwise, and
the reaction mixture stirred at a controlled temperature.

e Monitoring: The progress of the reaction would be monitored by a suitable technique such as
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup: Upon completion, the reaction would be quenched, and the product extracted into
an organic solvent. The organic layer would then be washed, dried, and the solvent removed
under reduced pressure.

 Purification: The crude product would be purified using a standard technique such as column
chromatography or recrystallization.

Characterization Methods

* NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a high-field NMR
spectrometer using a deuterated solvent (e.g., CDCls, DMSO-de).

» IR Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared
(FTIR) spectrometer.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm
the elemental composition.

Safety and Handling

Specific safety data for 2,4-Dimethyloxazole-5-carbaldehyde is limited. However, based on
its structure, it should be handled with care in a well-ventilated fume hood. Personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is
classified as a dangerous good for transport, which may incur additional shipping charges.[2]

Conclusion

2,4-Dimethyloxazole-5-carbaldehyde is a chemical intermediate with potential for further
synthetic elaboration. This technical guide has summarized its key identifiers and provided a
theoretical framework for its physical and chemical properties. A significant lack of experimental

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1278421?utm_src=pdf-body
https://www.scbt.com/p/2-4-dimethyloxazole-5-carbaldehyde-69062-86-8
https://www.benchchem.com/product/b1278421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

data highlights the need for further research to fully characterize this compound and explore its
potential applications. Researchers are encouraged to use the information presented here as a
starting point for their investigations, with the understanding that the predicted properties
require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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